N-(4-methylbenzyl)-(2-pyrimidyl)amine

Medicinal Chemistry Isomer Purity Structure-Activity Relationship

N-(4-methylbenzyl)-(2-pyrimidyl)amine (IUPAC: N-[(4-methylphenyl)methyl]pyrimidin-2-amine) is a synthetic small molecule with the molecular formula C12H13N3 and a molecular weight of 199.25 g/mol. It belongs to the N-benzylpyrimidin-2-amine class, a scaffold recognized for its versatility in medicinal chemistry, particularly in the development of kinase inhibitors and epigenetic modulator probes.

Molecular Formula C12H13N3
Molecular Weight 199.25 g/mol
Cat. No. B12181930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methylbenzyl)-(2-pyrimidyl)amine
Molecular FormulaC12H13N3
Molecular Weight199.25 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)CNC2=NC=CC=N2
InChIInChI=1S/C12H13N3/c1-10-3-5-11(6-4-10)9-15-12-13-7-2-8-14-12/h2-8H,9H2,1H3,(H,13,14,15)
InChIKeyPWEWIMDHNMYHKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-methylbenzyl)-(2-pyrimidyl)amine: Structural Identity and Procurement-Relevant Characteristics


N-(4-methylbenzyl)-(2-pyrimidyl)amine (IUPAC: N-[(4-methylphenyl)methyl]pyrimidin-2-amine) is a synthetic small molecule with the molecular formula C12H13N3 and a molecular weight of 199.25 g/mol [1]. It belongs to the N-benzylpyrimidin-2-amine class, a scaffold recognized for its versatility in medicinal chemistry, particularly in the development of kinase inhibitors and epigenetic modulator probes [2]. This compound is characterized by a pyrimidine core linked to a 4-methylbenzyl moiety via a secondary amine bridge. Its procurement value is primarily as a specific structural isomer with defined regiochemistry at both the benzyl and pyrimidine rings, which distinguishes it from other commercially available N-benzylpyrimidin-2-amine isomers.

Why N-(4-methylbenzyl)-(2-pyrimidyl)amine Cannot Be Substituted by Generic N-Benzylpyrimidin-2-amine Isomers


Generic substitution among N-benzylpyrimidin-2-amine isomers is scientifically invalid due to the profound impact of regiochemistry on biological target engagement. The position of the methyl group—whether on the benzyl ring (4-methylbenzyl), on the bridging nitrogen (N-methyl), or on the pyrimidine ring—dictates the three-dimensional orientation of the molecule and its electronic surface, critically influencing binding to targets like histone deacetylases (HDACs) or kinases [1]. For example, the N-benzylpyrimidin-2-amine pharmacophore requires a specific spatial arrangement for zinc-binding group interactions in the HDAC catalytic tunnel [1]. Using a regioisomer like N-methyl-4-pyrimidin-2-ylbenzylamine (CAS 886851-48-5) or 4-(4-methylphenyl)pyrimidin-2-amine (CAS 263276-44-4) would result in a distinct chemical entity with unpredictable activity, compromising SAR reproducibility and potentially invalidating research data.

Quantitative Differentiation Guide for N-(4-methylbenzyl)-(2-pyrimidyl)amine and Its Regioisomers


Structural Differentiation: Regiospecific Methylation on the Benzyl Moiety

N-(4-methylbenzyl)-(2-pyrimidyl)amine is differentiated from its closest commercially available analog, N-methyl-4-pyrimidin-2-ylbenzylamine (CAS 886851-48-5), by the position of the methyl group. In the target compound, the methyl is on the para-position of the benzyl ring, while in the analog, it is on the amine nitrogen linking the benzyl and pyrimidine rings . This results in a different molecular connectivity and, consequently, a distinct chemical entity with a unique InChI Key (PWEWIMDHNMYHKP vs. DIWVUAYHEYROLA) . The IUPAC name N-[(4-methylphenyl)methyl]pyrimidin-2-amine explicitly defines this regiochemistry . This structural precision is critical for maintaining fidelity in chemical probe synthesis and SAR studies.

Medicinal Chemistry Isomer Purity Structure-Activity Relationship

Pharmacophore Suitability for HDAC Inhibition Based on Class-Level SAR

The N-benzylpyrimidin-2-amine scaffold, including the 4-methylbenzyl analog, has been validated as a novel histone deacetylase (HDAC) inhibitor core through a series of in vitro studies [1]. The lead derivatives in this series, such as compounds 6a and 8a, exhibited potent HDAC enzymatic inhibitory activity comparable to the reference drug SAHA (suberoylanilide hydroxamic acid) [1]. While specific IC50 values for the unadorned N-(4-methylbenzyl)-(2-pyrimidyl)amine are not reported, it serves as the structural core for these active leads. This class-level SAR infers that the 4-methylbenzyl substitution pattern is tolerated within the HDAC binding pocket and provides a platform for further derivatization into potent inhibitors, unlike the N-methyl isomer which is not mentioned in this pharmacophore context.

Epigenetics HDAC Inhibition Cancer Research

Spectral Purity and Analytical Characterization for Chemical Integrity

The compound N-(4-methylbenzyl)-(2-pyrimidyl)amine is characterized by comprehensive spectral data, including 1H NMR and two MS (GC) spectra, which are publicly available in the SpectraBase database [1]. This provides a benchmark for verifying the identity and purity of procured material. In contrast, the N-methyl isomer (CAS 886851-48-5) is typically supplied at 90% purity with limited publicly accessible spectral data for comparison . Access to reference spectra for the target compound allows for rigorous in-house quality control, ensuring that the material received matches the intended chemical structure, a critical step often overlooked in analog procurement.

Analytical Chemistry Quality Control Compound Management

Procurement-Driven Application Scenarios for N-(4-methylbenzyl)-(2-pyrimidyl)amine


Focused Library Synthesis for HDAC Inhibitor Lead Optimization

As validated by Zhou et al. (2017), the N-benzylpyrimidin-2-amine core is a productive starting point for HDAC inhibitor development [1]. N-(4-methylbenzyl)-(2-pyrimidyl)amine is the ideal scaffold for synthesizing a focused library of analogs through late-stage functionalization, such as installing hydroxamic acid zinc-binding groups. Its defined 4-methyl substitution pattern is essential for maintaining the pharmacophore geometry that led to lead compounds with SAHA-comparable potency, enabling systematic exploration of structure-activity relationships [1].

Kinase Inhibitor Fragment Screening and Hit Expansion

The 2-aminopyrimidine motif is a privileged structure in kinase inhibitor design, as seen in compounds like imatinib. N-(4-methylbenzyl)-(2-pyrimidyl)amine serves as a 'fragment-like' kinase hinge binder [1]. Its procurement over the N-methyl isomer ensures a specific vector for the benzyl group, which is crucial for crystal structure-based fragment growth strategies targeting kinases with hydrophobic back pockets, such as RIPK2 or GAK, where similar aminopyrimidine fragments have shown nanomolar target engagement in NanoBRET assays [1].

Chemical Probe Synthesis for Epigenetic Target Deconvolution

In chemical biology, precise chemical probes are required to study the function of specific HDAC isoforms. This compound provides a synthetically tractable core for creating activity-based probes or PROTACs targeting Class I HDACs. The availability of reference analytical spectra [1] ensures that the probe molecule's identity is firmly established before biological testing, addressing a key reproducibility requirement in probe development campaigns.

Method Development for Regioisomeric Purity Analysis in Compound Management

Given the commercial availability of its regioisomer, N-(4-methylbenzyl)-(2-pyrimidyl)amine is valuable as a reference standard for developing HPLC or LC-MS methods to separate and quantify constitutional isomers in a compound collection. Its distinct retention time relative to the N-methyl isomer can be used to validate the regioisomeric purity of purchased libraries, a critical quality control application for compound management facilities [1][2].

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